(5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea
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Overview
Description
(5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea is a compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea, typically involves multi-step reactions. . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, but they often require controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted indole derivatives .
Scientific Research Applications
(5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated indole derivatives and indole-based iminothioureas. These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness
(5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(5-bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c1-5-3-6(12)4-7-8(14-15-11(13)18)10(17)16(2)9(5)7/h3-4,17H,1-2H3,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKWPODRGDXMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=C2N=NC(=S)N)O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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